REACTION_CXSMILES
|
[H-].[Na+].C[Si](C)(C)N[Si](C)(C)C.[O:12]1[C:16]2=[N:17][CH:18]=[CH:19][CH:20]=[C:15]2[C:14](=O)[CH2:13]1.[OH2:22].[O:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>>[CH2:24]([O:23][C:27](=[O:22])[CH2:26][C:14]1[C:15]2[C:16](=[N:17][CH:18]=[CH:19][CH:20]=2)[O:12][CH:13]=1)[CH3:25] |f:0.1|
|
Name
|
|
Quantity
|
0.325 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
triethyl phosphonoacetate
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CC(C=2C1=NC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0° C.
|
Type
|
STIRRING
|
Details
|
After being stirred at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichlomethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/cyclohexane in the proportions 40/60
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=COC2=NC=CC=C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |